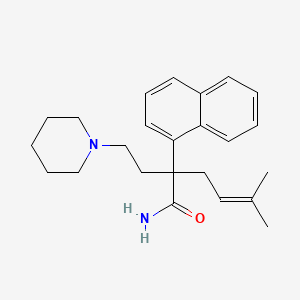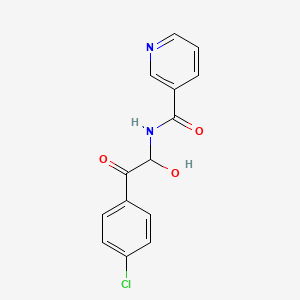
4-Chlorophenylglyoxal nicotinamido-hemiacetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenylglyoxal nicotinamido-hemiacetal is a complex organic compound that features both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hemiacetal functional group, along with the nicotinamido moiety, makes it a unique candidate for studying chemical reactivity and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenylglyoxal nicotinamido-hemiacetal typically involves multiple steps:
Formation of 4-Chlorophenylglyoxal: This can be achieved by the oxidation of 4-chlorobenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide.
Nicotinamide Addition: The glyoxal intermediate is then reacted with nicotinamide under acidic conditions to form the hemiacetal. This step often requires a catalyst, such as hydrochloric acid, to facilitate the nucleophilic addition of nicotinamide to the glyoxal.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hemiacetal group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group within the hemiacetal, potentially converting it to an alcohol.
Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol-substituted aromatic compounds.
科学研究应用
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-chlorophenylglyoxal nicotinamido-hemiacetal involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the nicotinamido moiety.
Pathways Involved: The compound may influence redox reactions, signal transduction pathways, and metabolic processes through its ability to form reactive intermediates and bind to specific sites on target molecules.
相似化合物的比较
4-Chlorobenzaldehyde: Shares the aromatic chlorine but lacks the glyoxal and nicotinamido groups.
Nicotinamide: Contains the nicotinamido moiety but lacks the aromatic and hemiacetal components.
Phenylglyoxal: Contains the glyoxal group but lacks the chlorine and nicotinamido groups.
Uniqueness: 4-Chlorophenylglyoxal nicotinamido-hemiacetal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aromatic chlorine and the nicotinamido-hemiacetal structure allows for diverse interactions and applications that are not possible with simpler analogs.
属性
CAS 编号 |
42069-27-2 |
|---|---|
分子式 |
C14H11ClN2O3 |
分子量 |
290.70 g/mol |
IUPAC 名称 |
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-5-3-9(4-6-11)12(18)14(20)17-13(19)10-2-1-7-16-8-10/h1-8,14,20H,(H,17,19) |
InChI 键 |
OBYBRTPQAJQHLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
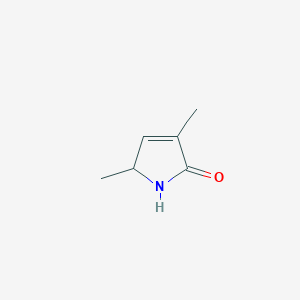
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
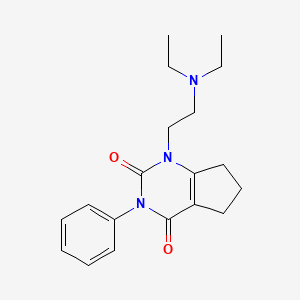
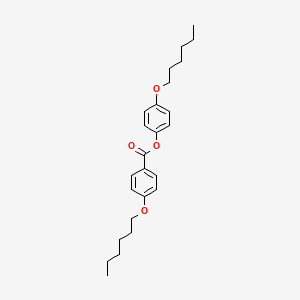
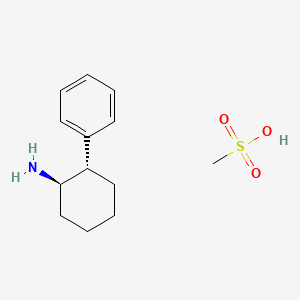
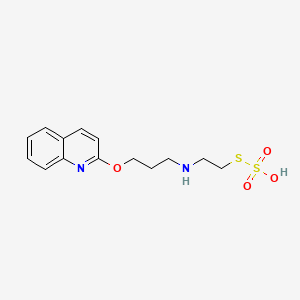
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
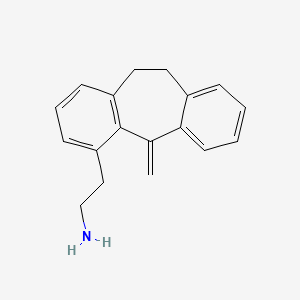
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)


